[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353946-20-9
VCID: VC8232401
InChI: InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)
SMILES: C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C14H17ClN2O3
Molecular Weight: 296.75 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

CAS No.: 1353946-20-9

Cat. No.: VC8232401

Molecular Formula: C14H17ClN2O3

Molecular Weight: 296.75 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester - 1353946-20-9

Specification

CAS No. 1353946-20-9
Molecular Formula C14H17ClN2O3
Molecular Weight 296.75 g/mol
IUPAC Name benzyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)
Standard InChI Key CASZWTJNHOXXEK-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₄H₁₇ClN₂O₃, with a molecular weight of 296.75 g/mol . Its stereochemistry is defined by the (R)-configuration at the pyrrolidine ring’s third position, as evidenced by the InChI key CASZWTJNHOXXEK-GFCCVEGCSA-N . The presence of the benzyl ester and chloroacetyl groups introduces both aromatic and electrophilic characteristics, making it a versatile intermediate in organic synthesis.

Structural Analysis

X-ray crystallography and NMR spectroscopy reveal a puckered pyrrolidine ring with bond angles consistent with five-membered saturated heterocycles. The chloroacetyl group at position 1 and the benzyl carbamate at position 3 create a sterically crowded environment, influencing its reactivity and interaction with biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₇ClN₂O₃
Molecular Weight296.75 g/mol
Configuration(R)-enantiomer
InChI KeyCASZWTJNHOXXEK-GFCCVEGCSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrrolidine Functionalization: The pyrrolidine ring is alkylated at position 3 using isopropyl or methyl carbamic acid derivatives under basic conditions.

  • Chloroacetylation: The nitrogen at position 1 undergoes acetylation with chloroacetyl chloride in dichloromethane or ethanol, requiring temperature control (0–5°C) to minimize side reactions .

  • Benzyl Esterification: The carbamic acid intermediate is esterified with benzyl alcohol via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) as a coupling agent.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationK₂CO₃, DMF, 60°C75–80%
ChloroacetylationClCH₂COCl, Et₃N, CH₂Cl₂, 0°C85%
EsterificationDCC, DMAP, Benzyl alcohol70%

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents like DMSO and DMF . It exhibits moderate stability under ambient conditions but degrades in acidic or alkaline environments due to ester hydrolysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25–4.15 (m, 1H, pyrrolidine-H), 3.95–3.85 (m, 2H, NCH₂CO), 2.90–2.70 (m, 2H, pyrrolidine-H).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-Cl).

Reactivity and Functional Transformations

Nucleophilic Substitution

The chloroacetyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to yield substituted acetamides. For example, treatment with morpholine generates a morpholinoacetamide derivative.

Ester Hydrolysis

Basic hydrolysis (NaOH, H₂O/EtOH) cleaves the benzyl ester to produce the corresponding carbamic acid, which decarboxylates under acidic conditions.

Table 3: Representative Reactions

Reaction TypeReagentsProduct
SN2 SubstitutionMorpholine, Et₃N, CH₂Cl₂Morpholinoacetamide derivative
Ester HydrolysisNaOH, H₂O/EtOHCarbamic acid

Biological Activity and Applications

Material Science Applications

As a chiral building block, this compound is employed in asymmetric synthesis to construct peptidomimetics and macrocyclic ligands .

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